(3-Aminopirrolidin-1-il)(3-clorofenil)metanona

Descripción general

Descripción

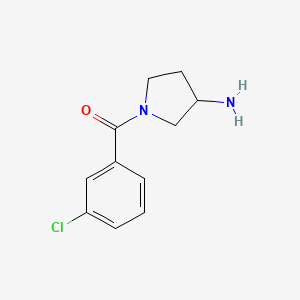

(3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

El anillo de pirrolidina, una estructura central en (3-Aminopirrolidin-1-il)(3-clorofenil)metanona, se utiliza ampliamente en química medicinal debido a su versatilidad y actividad biológica. Este compuesto puede utilizarse en el diseño de nuevos fármacos, aprovechando la capacidad del andamiaje de pirrolidina para interactuar con diversos objetivos biológicos . La parte clorofenilo podría potenciar la afinidad de unión a ciertos receptores o enzimas, convirtiéndola en una valiosa candidata para proyectos de descubrimiento de fármacos.

Farmacología

En farmacología, se puede explorar el potencial del compuesto para modular las vías biológicas. Puede servir como compuesto principal para el desarrollo de nuevos agentes terapéuticos, especialmente considerando sus características estructurales que podrían influir en la farmacocinética y la farmacodinámica . Su papel en la modulación de receptores o canales iónicos podría ser particularmente significativo en el tratamiento de trastornos neurológicos.

Bioquímica

Bioquímicamente, this compound podría utilizarse como herramienta para estudiar las interacciones enzima-sustrato o para inhibir vías bioquímicas específicas. La estructura del compuesto permite modificaciones que pueden ayudar a comprender las relaciones estructura-actividad de las moléculas bioactivas .

Química Analítica

En química analítica, este compuesto podría utilizarse como patrón o referencia en el análisis cromatográfico, ayudando a identificar o cuantificar compuestos similares en mezclas complejas. Su firma química única puede ayudar en el desarrollo de nuevos métodos analíticos .

Ciencia de Materiales

Las propiedades estructurales de this compound la convierten en una candidata para el desarrollo de nuevos materiales. Su incorporación a polímeros o revestimientos podría conferir características deseables como una mayor durabilidad o interacciones específicas con otras sustancias químicas .

Ciencia Ambiental

Este compuesto también podría estudiarse por su impacto ambiental, particularmente en términos de su biodegradabilidad y toxicidad potencial. Comprender su comportamiento en diferentes contextos ambientales es crucial para evaluar su seguridad y huella ecológica .

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific stereochemical manner, leading to changes in the target’s function.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins .

Action Environment

It is known that mechanochromic luminescent materials, which include some pyrrolidine derivatives, can exhibit changes in luminescence behaviors due to changes in molecular conformations, intermolecular interactions, molecular packing patterns, and aggregate morphologies .

Actividad Biológica

(3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings related to its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical formula for (3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone is . The structure consists of a pyrrolidine ring and a chlorophenyl group, which are critical for its biological interactions.

The biological activity of (3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds, while the chlorophenyl moiety may engage in hydrophobic interactions. These interactions can modulate enzyme activity and influence metabolic pathways, potentially leading to therapeutic effects in various diseases, including cancer and neurological disorders .

1. Anticancer Activity

Research indicates that (3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. In studies involving cell lines, the compound demonstrated significant inhibition of Aurora A kinase, a target known for its role in cell cycle regulation. The IC50 values for this inhibition were reported to be around 38.6 nM .

2. Neuroprotective Effects

Preliminary studies suggest that this compound may also have neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

The biological activity of (3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone can be compared with other pyrrolidine derivatives to highlight its unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone | Pyrrolidine derivative | Notable as a protein kinase inhibitor |

| (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone | Pyrrolidine derivative | Similar biological activity as a kinase inhibitor |

| (S)-(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone | Pyrrolidine derivative | Variation in halogen substituent affects activity |

These comparisons reveal that the presence and position of halogen substituents significantly influence the pharmacological profiles of these compounds.

Study 1: Inhibition of Aurora A Kinase

A study investigated the effects of (3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone on Aurora A kinase in various cancer cell lines. The results indicated that the compound reduced cell proliferation by inducing apoptosis through the inhibition of the kinase pathway .

Study 2: Neuroprotective Assays

In vitro assays were conducted to assess the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Results showed a significant reduction in cell death rates when treated with the compound compared to control groups.

Propiedades

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-9-3-1-2-8(6-9)11(15)14-5-4-10(13)7-14/h1-3,6,10H,4-5,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPYCKAEDPUGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.